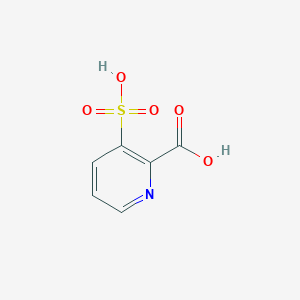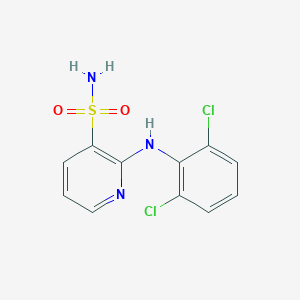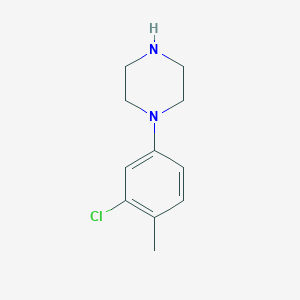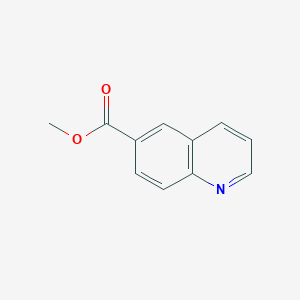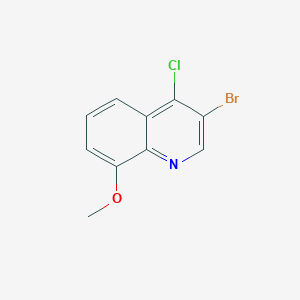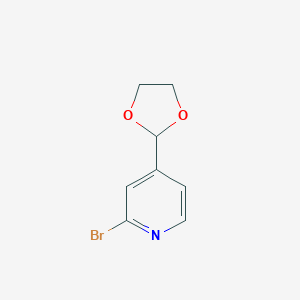
2-Bromo-4-(1,3-dioxolan-2-YL)pyridine
Vue d'ensemble
Description
“2-Bromo-4-(1,3-dioxolan-2-YL)pyridine” is a chemical compound with the molecular formula C8H8BrNO2 . It belongs to the categories of Aliphatic Cyclic Structures, Aromatics, Aliphatic Heterocycles, Aromatic Heterocycles, Pyridines, Heterocyclic Compounds, Aryl Halides, and Aryl Bromides . The compound is characterized by a pyridine ring substituted with a bromine atom and a 1,3-dioxolane group .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(1,3-dioxolan-2-YL)pyridine” is represented by the SMILES notation: Brc1cc(ccn1)C1OCCO1 . This indicates that the bromine atom is attached to the pyridine ring, and the 1,3-dioxolane group is attached to the same ring .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-4-(1,3-dioxolan-2-YL)pyridine” is 230.061 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLKBURHSSFUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,3-dioxolan-2-YL)pyridine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
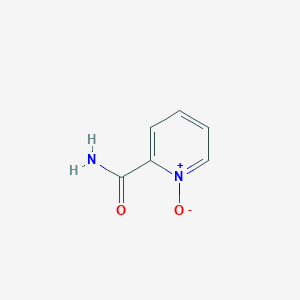
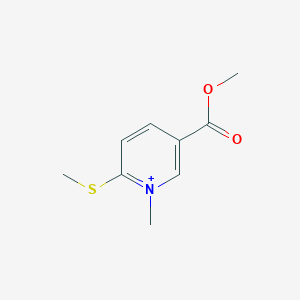
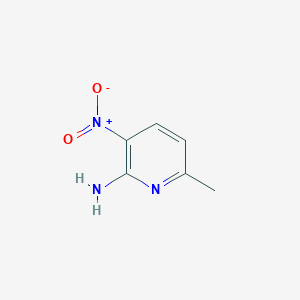

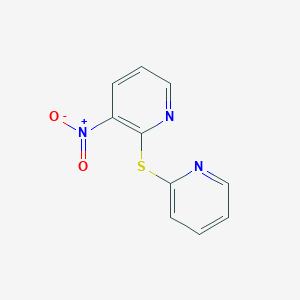
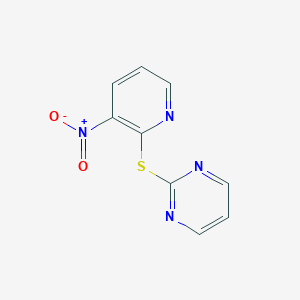

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
